![molecular formula C18H15NO3S B2365574 (5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 692279-40-6](/img/structure/B2365574.png)
(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
ERK1/2 Inhibitors Development
- A study focused on analogs of this compound to develop ERK1/2 substrate-specific inhibitors for potential cancer treatment (Li et al., 2009).
Corrosion Inhibition
- Research explored thiazolidinedione derivatives as inhibitors for mild steel corrosion in acidic environments, highlighting their potential in industrial applications (Yadav et al., 2015).
Antidiabetic Agents
- Synthesis of related compounds showed significant hypoglycemic and hypolipidemic activities, suggesting potential in diabetes treatment (Sohda et al., 1982).
Synthesis of Derivatives for Disease Intervention
- A study described the synthesis of thiazolidinedione derivatives as potential agents for various diseases (Tshiluka et al., 2021).
Aldose Reductase Inhibition
- Research identified potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, from a series of thiazolidinedione derivatives (Sever et al., 2021).
Antioxidant Activity
- The development of novel thiazolidinedione compounds with antioxidant properties was explored for potential therapeutic applications (Čačić & Molnar, 2011).
Microwave-Assisted Synthesis
- Innovative synthesis methods using microwave-assisted techniques were employed for producing thiazolidinedione derivatives (Zidar et al., 2009).
Antimicrobial Evaluation
- Several studies synthesized and evaluated thiazolidinedione derivatives for their antimicrobial properties, indicating potential in developing new antibiotics (Jat et al., 2006), (Prakash et al., 2011).
Biological Activity Studies
- Research synthesized diverse derivatives to explore a range of biological activities, including antibacterial properties (Mohanty et al., 2015).
Anticancer and Anti-inflammatory Potential
- A study demonstrated the potential of a derivative compound in anticancer and anti-inflammatory applications (Uwabagira & Sarojini, 2019).
Safety And Hazards
properties
IUPAC Name |
(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-19-17(20)16(23-18(19)21)12-13-7-6-10-15(11-13)22-14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEOEHJYKRAPOC-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

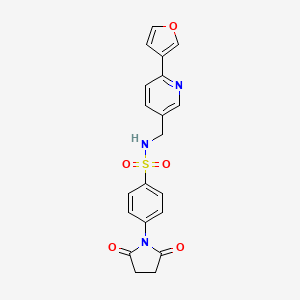
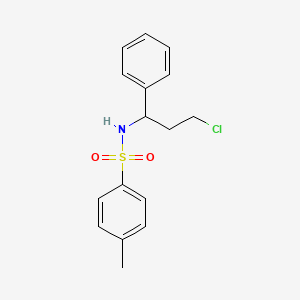
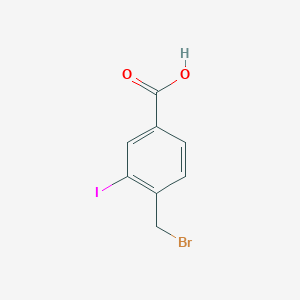
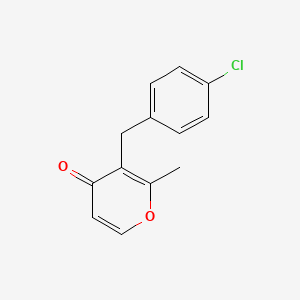
![N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N''-(3-pyridinylmethyl)oxamide](/img/structure/B2365497.png)
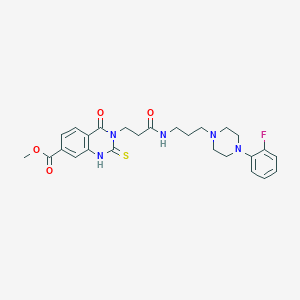
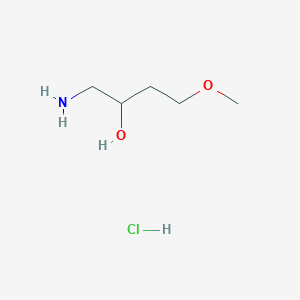
![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)
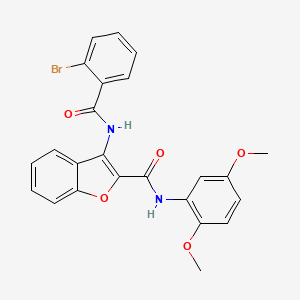
![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)
![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)
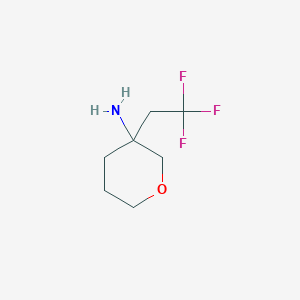
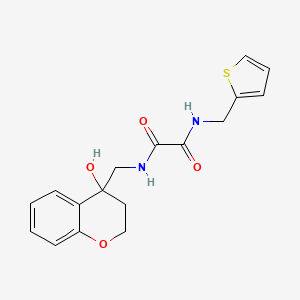
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)